molecular formula C13H23N3O2S B10934212 N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10934212
M. Wt: 285.41 g/mol
InChI Key: RSIYPIJDXKDRJP-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of pyrazole derivatives with sulfonamide groups. One common method includes the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates, which are then reacted with sulfonamide groups under mild conditions . The reaction conditions often involve the use of catalysts such as silver or copper to facilitate the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the sulfonamide group or the pyrazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a cycloheptyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

N-cycloheptyl-1-ethyl-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H23N3O2S/c1-3-16-10-13(11(2)14-16)19(17,18)15-12-8-6-4-5-7-9-12/h10,12,15H,3-9H2,1-2H3

InChI Key

RSIYPIJDXKDRJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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